molecular formula C9H8N2 B016527 5-Aminoisoquinoline CAS No. 1125-60-6

5-Aminoisoquinoline

Cat. No. B016527
CAS RN: 1125-60-6
M. Wt: 144.17 g/mol
InChI Key: DTVYNUOOZIKEEX-UHFFFAOYSA-N
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Patent
US06703391B2

Procedure details

5-Nitroisoquinoline (100.3 g, 0.576 mol) was dissolved in MeOH and shaken with Raney nickel (10 g) on a Parr apparatus under a H2 atmosphere (50 psi) for 21 hours. The MeOH was removed in vacuo, the residue dissolved in chloroform (150 mL), and filtered into 600 mL petroleum ether. The solid was collected by filtration. This trituration procedure was repeated several times to give 81.24 g (98%) of the desired product.
Quantity
100.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][N:8]=[CH:9]2)([O-])=O>CO.[Ni]>[CH:9]1[C:10]2[CH:11]=[CH:12][CH:13]=[C:4]([NH2:1])[C:5]=2[CH:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
100.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CN=CC2=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in chloroform (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered into 600 mL petroleum ether
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC=2C(=CC=CC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 81.24 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.